2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol
Description
Properties
IUPAC Name |
2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-9-5-4-8-12(15)14-10-13(16-17-14)11-6-2-1-3-7-11/h1-9,14,17-18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXCWDUSIIIOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method involves using vitamin B1 as a catalyst, which provides high yields and is environmentally friendly . The reaction conditions are generally mild, and the process can be carried out in various solvents depending on the desired product characteristics.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using metal-free catalysis and recyclable catalysts like vitamin B1, are likely to be employed to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenol group allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives .
Scientific Research Applications
2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Similar in structure but with different substituents, leading to varied biological activities.
2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl methanone: Another heterocyclic compound with a different core structure but similar applications in medicinal chemistry.
Uniqueness
2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is unique due to its specific combination of a pyrazole ring and a phenol group, which imparts distinct chemical and biological properties.
Biological Activity
Overview
2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is a heterocyclic compound characterized by a pyrazole ring fused with a phenyl group and a phenolic group. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. Its potential applications range from anti-inflammatory to anticancer properties, making it a subject of extensive research.
The molecular formula of this compound is C15H14N2O, with a molecular weight of 238.28 g/mol. The compound features a hydroxyl group (-OH) attached to the benzene ring, which enhances its reactivity and biological activity.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. Notably, it inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance synaptic transmission and has implications for treating neurodegenerative diseases like Alzheimer's.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models . This effect is crucial for developing treatments for inflammatory diseases.
Biological Activity Summary
Case Studies and Research Findings
- Neuroprotective Effects : In a study examining neuroprotective agents, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to modulate oxidative stress markers suggests its potential in treating neurodegenerative disorders .
- Anti-inflammatory Mechanism : A series of experiments demonstrated that this compound significantly reduced edema in animal models of inflammation. The results indicated that it could be comparable to standard anti-inflammatory drugs like indomethacin .
- Anticancer Activity : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines through activation of caspase pathways. This apoptotic effect was linked to the compound's ability to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) levels .
Q & A
Q. What are the standard synthetic routes for 2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via a condensation reaction between substituted chalcones and phenylhydrazine derivatives. For example, refluxing equimolar amounts of a chalcone precursor (e.g., 1,3-diaryl-2-propen-1-one) with phenylhydrazine in ethanol at 80°C for 5 hours yields the pyrazoline core. Post-reaction, crystallization from a DMF/ethanol mixture (9:1) improves purity . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Yield improvements (e.g., from 52% to 85%) are achievable by introducing electron-withdrawing substituents on the aryl rings, which enhance cyclization efficiency .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H NMR : Key signals include the pyrazoline CH2 protons (δ 3.0–4.0 ppm, doublets) and the phenolic -OH (δ ~10 ppm, broad) .
- Mass spectrometry (ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 427.01 for bromo/chloro derivatives) .
- Elemental analysis : Validates purity (>95% for biologically active derivatives) .
- X-ray crystallography (via SHELX) : Resolves dihedral angles between aromatic rings, critical for understanding steric effects in binding interactions .
Q. What preliminary biological activities have been reported for this compound?
Derivatives exhibit potent inhibition of B-Raf kinase (e.g., IC50 = 0.15 µM for compound C6) and anti-proliferative activity against melanoma cell lines (WM266.4, GI50 = 1.75 µM) . The ortho-hydroxyl group on the phenol moiety enhances hydrogen bonding with kinase active sites, while bulky N-1 substituents improve hydrophobic interactions .
Advanced Research Questions
Q. How can 3D-QSAR models guide the design of more potent analogs?
3D-QSAR studies (e.g., using CoMFA/CoMSIA) correlate steric, electrostatic, and hydrophobic fields with B-Raf inhibitory activity. Key findings:
- Electron-donating groups (e.g., -OCH3) at the para position of the distal aryl ring improve activity by 30–40% .
- Bulky substituents at N-1 of the pyrazoline reduce steric clashes in the kinase ATP-binding pocket .
- Validated models (q² > 0.5, r² > 0.9) prioritize synthetic targets, reducing trial-and-error synthesis .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line heterogeneity. Mitigation strategies:
- Standardize protocols (e.g., fixed ATP at 10 µM for B-RafV600E assays) .
- Use isogenic cell lines to isolate compound effects from genetic variability .
- Cross-validate with orthogonal assays (e.g., Western blotting for phospho-ERK suppression) .
Q. What computational docking strategies predict binding modes to therapeutic targets like B-Raf?
Molecular docking (e.g., AutoDock Vina) into B-Raf’s active site (PDB: 3C4C) reveals:
- The phenol -OH forms hydrogen bonds with Glu501 and Asp594 .
- The pyrazoline ring adopts a planar conformation, enabling π-π stacking with Phe583 .
- Meta-substitutions on the phenyl group improve van der Waals contacts with the hydrophobic pocket .
Q. How can synthetic byproducts or impurities be identified and minimized?
- HPLC-MS : Detects common byproducts (e.g., uncyclized hydrazones or regioisomers) .
- TLC monitoring : Optimizes reaction termination to prevent over-oxidation of the phenol group .
- Recrystallization : Using toluene/hexane mixtures removes non-polar impurities .
Methodological Considerations
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystal growth .
- SHELXL refinement : Incorporates anisotropic displacement parameters for heavy atoms (e.g., Br, Cl) to enhance resolution .
Q. How do substituents influence metabolic stability in preclinical models?
- Para-fluorine on the phenyl ring : Reduces CYP450-mediated oxidation by 50% .
- Methoxy groups : Improve plasma half-life (t1/2 > 6 hours in murine models) but may reduce blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
